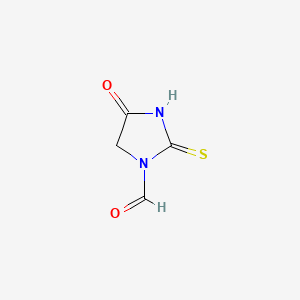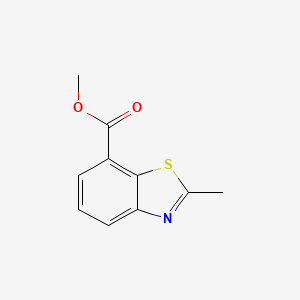![molecular formula C13H27NO5Si B573903 N-[3-(三乙氧基硅烷基)丙基]-2-甲酰氧基氮丙啶 CAS No. 193417-26-4](/img/structure/B573903.png)
N-[3-(三乙氧基硅烷基)丙基]-2-甲酰氧基氮丙啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine: is an organosilane compound that combines the properties of aziridines and silanes. It is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable compound in various industrial and scientific applications.
科学研究应用
Chemistry:
Surface Modification: Used to modify the surface properties of materials, enhancing adhesion, hydrophobicity, or hydrophilicity.
Catalysis: Acts as a ligand in catalytic systems, improving the efficiency of various chemical reactions.
Biology:
Bioconjugation: Used to link biomolecules to surfaces or other molecules, facilitating the study of biological interactions.
Drug Delivery: Incorporated into drug delivery systems to improve the stability and targeting of therapeutic agents.
Medicine:
Tissue Engineering: Used in the development of scaffolds for tissue engineering, promoting cell adhesion and growth.
Diagnostic Imaging: Incorporated into imaging agents to enhance their stability and targeting.
Industry:
Coatings: Used in the formulation of coatings to improve their durability and resistance to environmental factors.
Adhesives: Incorporated into adhesives to enhance their bonding strength and durability.
作用机制
Target of Action
Similar compounds such as n-[3-(trimethoxysilyl)propyl]ethylenediamine have been used as organic ligands for the surface modification of materials like silica gel .
Mode of Action
It’s likely that it interacts with its targets through a process of covalent bonding, similar to other silane coupling agents . This interaction can lead to changes in the physical and chemical properties of the target material, enhancing its performance in various applications.
Biochemical Pathways
Silane coupling agents are known to influence the surface chemistry of materials, potentially affecting various biochemical pathways depending on the specific application .
Pharmacokinetics
Similar compounds like n-[3-(trimethoxysilyl)propyl]ethylenediamine have a boiling point of 146 °c/15 mmhg and a density of 1028 g/mL at 25 °C . These properties could impact the compound’s bioavailability.
Result of Action
Similar compounds have been used to enhance the mechanical properties and adhesion of polymer films to various substrates .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine. For instance, it’s soluble in organic solvents like ethanol, acetone, and dichloromethane . It’s relatively stable at room temperature but should avoid direct sunlight exposure .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine typically involves the reaction of 3-(triethoxysilyl)propylamine with aziridine-2-carboxylic acid methyl ester. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent quality.
化学反应分析
Types of Reactions:
Hydrolysis: The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Polymerization: The compound can act as a cross-linking agent in polymerization reactions, enhancing the mechanical properties of polymers.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, typically under mild conditions.
Polymerization: Monomers and initiators, often under controlled temperature and pressure.
Major Products Formed:
Siloxane Polymers: Formed through hydrolysis and condensation reactions.
Aziridine Derivatives: Formed through nucleophilic substitution reactions.
Cross-linked Polymers: Formed through polymerization reactions.
相似化合物的比较
- n-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-(Triethoxysilyl)propylamine
- n-[3-(Trimethoxysilyl)propyl]aniline
Uniqueness: n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine is unique due to its combination of aziridine and silane functionalities. This dual functionality allows it to form strong bonds with both organic and inorganic materials, making it highly versatile in various applications. Its ability to participate in both hydrolysis and nucleophilic substitution reactions further enhances its utility in diverse fields.
属性
IUPAC Name |
methyl 1-(3-triethoxysilylpropyl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO5Si/c1-5-17-20(18-6-2,19-7-3)10-8-9-14-11-12(14)13(15)16-4/h12H,5-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUJZVMOZLQWNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN1CC1C(=O)OC)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does N-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine facilitate the immobilization of fullerene (C60) onto silica gel?
A1: N-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine plays a crucial role in attaching C60 to silica gel. The process begins with the thermal ring opening of the aziridine compound in the presence of C60. This reaction forms a fulleropyrrolidine derivative, essentially attaching the C60 molecule to the propyl chain of the aziridine. The triethoxysilyl group on the other end of the propyl chain then allows for covalent attachment to the HPLC silica gel. This creates a stationary phase where C60 is immobilized and can interact with other molecules. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B573827.png)


![Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-](/img/structure/B573839.png)
![4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1,6,9,11-tetraene](/img/structure/B573841.png)
![(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B573843.png)
